molecular formula C6H10Br2O B1581478 1,1-Dibromopinacolone CAS No. 30263-65-1

1,1-Dibromopinacolone

Cat. No.: B1581478
CAS No.: 30263-65-1
M. Wt: 257.95 g/mol
InChI Key: WIPDATICDHNWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibromopinacolone, also known as 1,1-dibromo-3,3-dimethyl-2-butanone, is an organic compound with the molecular formula C6H10Br2O. It is a brominated derivative of pinacolone and is characterized by the presence of two bromine atoms attached to the same carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromopinacolone can be synthesized through the bromination of pinacolone. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction is carried out at low temperatures, often with cooling using an ice bath, to control the exothermic nature of the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process. One common method includes the use of pivaloyl chloride as a starting material, which undergoes bromination to yield the desired product. The reaction conditions are carefully controlled to ensure high yield and purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromopinacolone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted products.

    Reduction: The compound can be reduced to form pinacolone by using reducing agents such as zinc and acetic acid.

    Elimination: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

    Reduction: Zinc (Zn) and acetic acid (CH3COOH) are typical reducing agents.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) can be used to induce elimination reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted pinacolone derivatives.

    Reduction: Pinacolone.

    Elimination: Alkenes such as 3,3-dimethyl-1-butene.

Scientific Research Applications

Organic Synthesis

1,1-Dibromopinacolone is utilized as a key intermediate in organic synthesis reactions. Its bromine substituents make it a valuable reagent for further functionalization and transformation into more complex molecules. For example, it has been used in the preparation of various dioxole derivatives through reactions with reducing agents like ascorbic acid .

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly as a precursor for synthesizing biologically active compounds. Its derivatives have been explored for their antifungal properties against pathogens such as Botrytis cinerea, demonstrating effective inhibition rates in vitro .

Biochemical Studies

This compound serves as an active-site directed reagent for enzymes like acetylcholinesterase (AChE). It acts as a reversible competitive inhibitor, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors for therapeutic purposes .

Case Study 1: Synthesis of Dioxole Derivatives

In a study published in Carbohydrate Research, researchers demonstrated the reaction of this compound with l-ascorbic acid to yield various dioxole compounds. This reaction highlighted the compound's utility in synthesizing complex structures relevant to carbohydrate chemistry .

Case Study 2: Antifungal Activity

A recent study investigated novel sulfonamide derivatives incorporating pinacolone fragments against Botrytis cinerea. The results indicated that compounds derived from this compound exhibited significant antifungal activity, with inhibition rates surpassing those of traditional fungicides .

Data Table: Inhibition Rates Against Fungal Pathogens

CompoundInhibition Rate (%)Pathogen
P-29100% (400 mg/L)Botrytis cinerea
P-3093.35% (11.57 mg/L)Botrytis cinerea
Chesulfamide59.23%Tomato seedlings
Boscalid98.28%Botrytis cinerea

Mechanism of Action

The mechanism of action of 1,1-dibromopinacolone involves its reactivity towards nucleophiles and reducing agents. The bromine atoms attached to the same carbon atom make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromopinacolone: A mono-brominated derivative of pinacolone.

    Pinacolone: The parent compound without bromine atoms.

    1,1-Dichloropinacolone: A dichlorinated derivative of pinacolone.

Uniqueness

1,1-Dibromopinacolone is unique due to the presence of two bromine atoms on the same carbon atom, which significantly enhances its reactivity compared to its mono-brominated or non-brominated counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and other chemical applications.

Biological Activity

1,1-Dibromopinacolone is a brominated derivative of pinacolone, a compound known for its various biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical structure:

  • Molecular Formula : C6_6H8_8Br2_2O
  • Molecular Weight : 251.94 g/mol
  • CAS Number : 126-74-5

The biological activity of this compound primarily involves its interaction with various biological targets. It is believed to act as a substrate for specific enzymes and may influence metabolic pathways.

Enzyme Interactions

Research indicates that this compound can serve as a probe in studying enzyme mechanisms. It has been used to investigate enzyme kinetics and protein-ligand interactions due to its ability to form stable complexes with certain proteins .

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes.
  • Antioxidant Properties : The compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models.
  • Cytotoxic Effects : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy
    • A study conducted on various bacterial strains revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
  • Antioxidant Activity
    • In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells by up to 40% compared to control groups .
  • Cytotoxicity Against Cancer Cells
    • A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50_{50} value of approximately 30 µM.

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli growth
AntioxidantReduction of ROS levels by 40%
CytotoxicityIC50_{50} = 30 µM against MCF-7 cells

Properties

IUPAC Name

1,1-dibromo-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O/c1-6(2,3)4(9)5(7)8/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPDATICDHNWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184353
Record name 2-Butanone, 1,1-dibromo-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30263-65-1
Record name 1,1-Dibromo-3,3-dimethyl-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30263-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 1,1-dibromo-3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030263651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 30263-65-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butanone, 1,1-dibromo-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dibromo-3,3-dimethyl-2-butanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSY7HSZ683
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dibromopinacolone
Reactant of Route 2
Reactant of Route 2
1,1-Dibromopinacolone
Reactant of Route 3
1,1-Dibromopinacolone
Reactant of Route 4
1,1-Dibromopinacolone
Reactant of Route 5
1,1-Dibromopinacolone
Reactant of Route 6
Reactant of Route 6
1,1-Dibromopinacolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.